molecular formula C7H9Cl2N3 B8729748 2,6-Dichloro-N-propylpyrimidin-4-amine CAS No. 72063-77-5

2,6-Dichloro-N-propylpyrimidin-4-amine

Cat. No.: B8729748
CAS No.: 72063-77-5
M. Wt: 206.07 g/mol
InChI Key: IANUGQINIJIROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

72063-77-5

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

2,6-dichloro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H9Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12)

InChI Key

IANUGQINIJIROT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (I, 11 g) in THF (160 ml) is cooled to -70°. Diisopropylethylamine (11 ml) is added, followed by the addition of a mixture of n-propylamine (II, 4.9 ml) in THY (15 ml). The mixture is allowed to stand for 3 days at 20°-25° and then is concentrated. The residue is partitioned between ethyl acetate and aqueous potassium bicarbonate. The organic extract is washed with water and saline, then dried and concentrated to give a solid. The solid is chromatographed on silica gel (650 g) packed in ethyl acetate/hexane (10/90) and eluted with ethyl acetate/hexane (10→30/90→70). The appropriate fractions (14-18) are pooled and concentrated to give the tire compound, NMR (CDCl3) 6.29, 5.87, 3.21, 1.65 and 0.99δ.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three

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